![molecular formula C15H8ClN B14739494 2-Chloroindeno[1,2,3-de]quinoline CAS No. 6297-30-9](/img/structure/B14739494.png)
2-Chloroindeno[1,2,3-de]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroindeno[1,2,3-de]quinoline is a heterocyclic compound with the molecular formula C15H8ClN and a molecular weight of 237.68 g/mol It is characterized by a fused ring structure that includes both indene and quinoline moieties, with a chlorine atom substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroindeno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalysts such as glassy carbon and molecular iodine under solvent-free or microwave-assisted conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to optimize the production process. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroindeno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions typically involve reagents like or .
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents such as sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted quinolines and indeno derivatives . These products are of interest for their potential biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Chloroindeno[1,2,3-de]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It finds applications in the development of dyes , pigments , and organic semiconductors .
Wirkmechanismus
The mechanism of action of 2-Chloroindeno[1,2,3-de]quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
2-Chloroindeno[1,2,3-de]quinoline can be compared with other similar compounds such as:
Quinoline: Known for its antimalarial properties.
Indenoquinoline: Studied for its anticancer activity.
Hydroquinoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its fused ring structure and the presence of a chlorine substituent, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6297-30-9 |
|---|---|
Molekularformel |
C15H8ClN |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
3-chloro-4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C15H8ClN/c16-14-8-12-10-5-2-1-4-9(10)11-6-3-7-13(17-14)15(11)12/h1-8H |
InChI-Schlüssel |
NMJGBCONSRNWQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=NC4=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


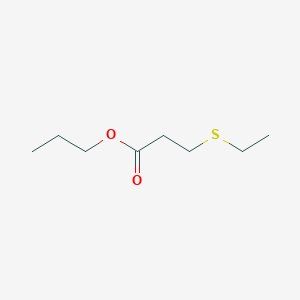
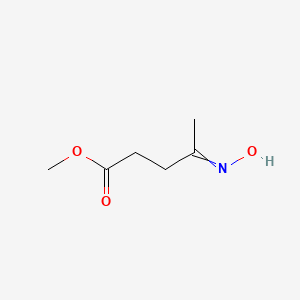
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
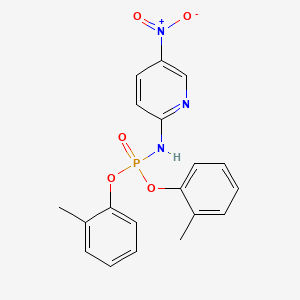

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)

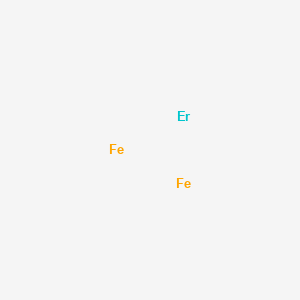
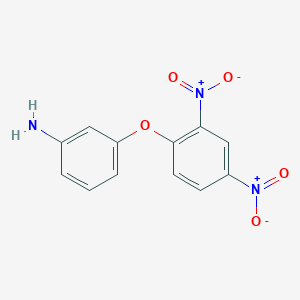
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

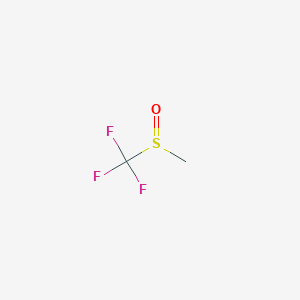
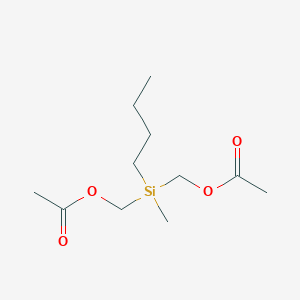
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
